Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate
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Overview
Description
Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate is a chemical compound that belongs to the family of alpha-keto esters. It has the molecular formula C10H11BrO3S and a molecular weight of 291.16 g/mol. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate typically involves the condensation of thiophene derivatives with appropriate brominated compounds. One common method includes the reaction of thiophene-2-carboxaldehyde with brominated acyl compounds under controlled conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate involves its interaction with specific molecular targets. The compound’s thiophene ring and keto group allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methylthiazole-4-carboxylate: Another alpha-keto ester with a thiazole ring instead of a thiophene ring.
Methyl 4-bromo-5-oxo-5-(phenyl)pentanoate: Similar structure but with a phenyl ring replacing the thiophene ring.
Uniqueness
Methyl 4-bromo-5-oxo-5-(thiophen-2-yl)pentanoate is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
methyl 4-bromo-5-oxo-5-thiophen-2-ylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-14-9(12)5-4-7(11)10(13)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPFCSJUDCDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)C1=CC=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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